molecular formula C6H10F3NO2 B11806697 (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol

(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol

Cat. No.: B11806697
M. Wt: 185.14 g/mol
InChI Key: GHCDSGXJFALSBD-UHFFFAOYSA-N
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Description

(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethoxy group and a hydroxymethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol typically involves the introduction of the trifluoromethoxy group and the hydroxymethyl group onto a pyrrolidine ring. This can be achieved through various synthetic routes, including:

    Nucleophilic Substitution: Starting from a pyrrolidine derivative, the trifluoromethoxy group can be introduced via nucleophilic substitution reactions.

    Reduction: The hydroxymethyl group can be introduced by reducing a corresponding carbonyl compound, such as an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, potentially forming different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

(4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol may have applications in various fields, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action for (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-pyrrolidin-2-yl)-methanol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (4-Fluoromethoxy-pyrrolidin-2-yl)-methanol: Similar structure but with a fluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (4-Trifluoromethoxy-pyrrolidin-2-yl)-methanol may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

[4-(trifluoromethoxy)pyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)12-5-1-4(3-11)10-2-5/h4-5,10-11H,1-3H2

InChI Key

GHCDSGXJFALSBD-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1CO)OC(F)(F)F

Origin of Product

United States

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